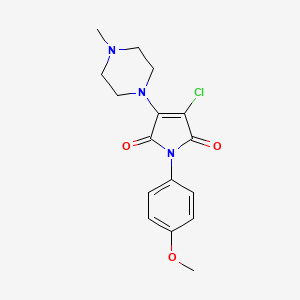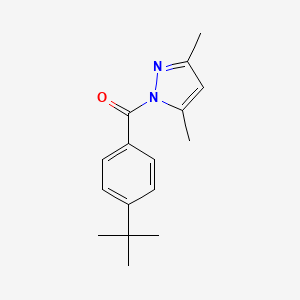![molecular formula C14H10BrN5S B5571914 4-[(2-bromobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5571914.png)
4-[(2-bromobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The compound is a part of the 1,2,4-triazole class, known for various biological activities. It is synthesized from isonicotinic acid hydrazide derivatives and exhibits notable antimicrobial activities (Bayrak et al., 2009).
Synthesis Analysis
- The synthesis involves reactions starting from isonicotinic acid hydrazide, leading to various derivatives of 1,2,4-triazole, including the title compound. Key reactions include treatment with hydrazine hydrate and reactions with ethyl bromide and various aldehydes (Bayrak et al., 2009).
Molecular Structure Analysis
- The title compound's structure has been confirmed through methods like NMR, MS, and X-ray crystallography. It crystallizes in the triclinic space group, and the dihedral angles between its rings have been quantified (Mu et al., 2015).
Chemical Reactions and Properties
- It exhibits reactions typical of 1,2,4-triazoles, including condensations with various aldehydes and reactions with primary and secondary amines. Its antimicrobial activity has been a focus in several studies, showing good to moderate activity against various microbes (Bayrak et al., 2009).
Physical Properties Analysis
- The crystallographic study reveals details about bond lengths, angles, and dihedral angles, providing insights into the compound's physical structure. The compound exists as a thione in the solid state and forms specific hydrogen bonds in its crystal form (Gao et al., 2012).
Chemical Properties Analysis
- The compound's chemical properties, like reactivity and potential biological activity, have been explored through various theoretical and experimental approaches. Its structure allows it to participate in various chemical reactions typical to its class, contributing to its biological activities (Srivastava et al., 2016).
Aplicaciones Científicas De Investigación
Antimicrobial Applications
- Antimicrobial Activity : Some derivatives of 1,2,4-triazoles, which include the structure of interest, have demonstrated antimicrobial properties. A study by Bayrak et al. (2009) found that these compounds exhibit good to moderate antimicrobial activity against various pathogens (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Corrosion Inhibition
- Corrosion Inhibition : Triazole derivatives, such as Schiff's bases of pyridyl substituted triazoles, have been investigated for their effectiveness as corrosion inhibitors. Ansari et al. (2014) found that these compounds can significantly inhibit corrosion in certain environments (Ansari, Quraishi, & Singh, 2014).
Anticancer Research
- Anticancer Activity : Triazole derivatives have also been evaluated for their anticancer properties. Bekircan et al. (2008) synthesized and tested various triazole derivatives against different cancer cell lines, noting some compounds exhibited promising anticancer activity (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Surface Activity and Biological Functions
- Surface and Biological Activity : El-Sayed (2006) explored the use of 1,2,4-triazole derivatives as surface active agents and their antimicrobial properties. The compounds were found effective in both respects (El-Sayed, 2006).
Antifungal Activity
- Antifungal Properties : A study by Mu et al. (2015) synthesized a triazole derivative and assessed its structure, theoretical properties, and antifungal activity. The compound showed moderate antifungal effects (Mu, Zhai, Yang, Sun, Wu, & Liu, 2015).
Safety and Hazards
Propiedades
IUPAC Name |
4-[(E)-(2-bromophenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN5S/c15-12-6-2-1-4-10(12)9-17-20-13(18-19-14(20)21)11-5-3-7-16-8-11/h1-9H,(H,19,21)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYQWBJOTSXWIV-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CN=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CN=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-Bromobenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL hydrosulfide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(1,3-thiazol-4-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5571831.png)
![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5571843.png)
![(3S)-N,N-dimethyl-1-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}azepan-3-amine](/img/structure/B5571844.png)
![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5571851.png)
![N-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5571854.png)

![4-fluoro-N-{3-[3-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}benzamide](/img/structure/B5571856.png)


![(1S*,5R*)-6-(5-isopropyl-2-methyl-3-furoyl)-3-[(4-methyl-1H-imidazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5571874.png)
![(3,5-dimethylisoxazol-4-yl){4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}acetic acid](/img/structure/B5571876.png)
![4-(4-{[(3-isoxazolylmethyl)(methyl)amino]methyl}phenyl)-2-methyl-2-butanol](/img/structure/B5571888.png)
![5-({3-[(4-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)-3-isobutylisoxazole](/img/structure/B5571898.png)
![4-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5571906.png)